Cas no 1514721-79-9 (2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid)
![2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/1514721-79-9x500.png)
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Piperidineacetic acid, 1-(2-amino-2-oxoethyl)-
- 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid
- 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
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- インチ: 1S/C9H16N2O3/c10-8(12)6-11-3-1-7(2-4-11)5-9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
- InChIKey: WMAVIYOWLJNTTR-UHFFFAOYSA-N
- SMILES: N1(CC(N)=O)CCC(CC(O)=O)CC1
じっけんとくせい
- 密度みつど: 1.191±0.06 g/cm3(Predicted)
- Boiling Point: 429.2±20.0 °C(Predicted)
- 酸度系数(pKa): 4.49±0.10(Predicted)
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2321-0.25g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 0.25g |
$720.0 | 2023-09-07 | |
Life Chemicals | F1908-2321-1g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 1g |
$798.0 | 2023-09-07 | |
Life Chemicals | F1908-2321-2.5g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 2.5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1908-2321-10g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 10g |
$3352.0 | 2023-09-07 | |
TRC | C186926-1g |
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid |
1514721-79-9 | 1g |
$ 1135.00 | 2022-06-06 | ||
Life Chemicals | F1908-2321-5g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 5g |
$2394.0 | 2023-09-07 | |
TRC | C186926-500mg |
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid |
1514721-79-9 | 500mg |
$ 750.00 | 2022-06-06 | ||
TRC | C186926-100mg |
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid |
1514721-79-9 | 100mg |
$ 210.00 | 2022-06-06 | ||
Life Chemicals | F1908-2321-0.5g |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid |
1514721-79-9 | 95%+ | 0.5g |
$758.0 | 2023-09-07 |
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acidに関する追加情報
Recent Advances in the Study of 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid (CAS: 1514721-79-9)
The compound 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid (CAS: 1514721-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and carbamoylmethyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug molecules.
One of the key areas of research involves the optimization of synthetic routes for 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes a multi-step reaction sequence starting from commercially available piperidine derivatives. The authors reported a 78% overall yield, which represents a significant improvement over previous methods. This advancement is expected to facilitate further exploration of the compound's biological activities.
Pharmacological investigations have revealed that 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, in vitro studies demonstrated IC50 values in the low micromolar range for COX-2 inhibition, suggesting potential applications in the development of anti-inflammatory agents. However, researchers caution that further optimization of the molecule's pharmacokinetic properties is necessary before clinical applications can be considered.
Recent computational studies have provided insights into the molecular interactions of 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid with various biological targets. Molecular docking simulations suggest that the compound's carboxylic acid moiety plays a crucial role in forming hydrogen bonds with active site residues of target proteins. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), have guided the design of derivative compounds with potentially enhanced binding affinities.
The compound has also been investigated as a potential precursor for radiopharmaceuticals. A research group at MIT reported (2023) successful radiolabeling of 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid with fluorine-18, yielding a PET tracer candidate with promising biodistribution properties in animal models. This application highlights the versatility of the molecule in diagnostic imaging development.
Despite these promising developments, challenges remain in the clinical translation of research involving 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid. Current studies are focusing on improving the compound's metabolic stability and reducing potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to identify modifications that could enhance both potency and selectivity while maintaining favorable physicochemical properties.
In conclusion, 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid (CAS: 1514721-79-9) represents an important scaffold in medicinal chemistry with diverse potential applications. The recent progress in its synthesis, biological evaluation, and computational modeling provides a solid foundation for future drug discovery efforts. Continued research is expected to yield more optimized derivatives with improved pharmacological profiles for specific therapeutic indications.
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